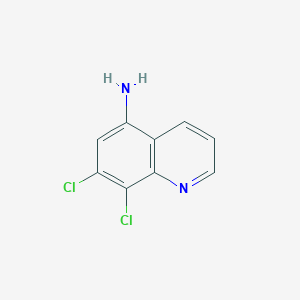

7,8-Dichloroquinolin-5-amine

描述

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.orgnih.gov A few years later, in 1842, Charles Gerhardt synthesized a compound he named "Chinoilin" or "Chinolein" through the distillation of quinine (B1679958) with potassium hydroxide. wikipedia.org It was later discovered that these two compounds were identical. wikipedia.org The name "quinoline" is derived from quinine, a natural alkaloid found in the bark of the cinchona tree, which has a long history in the treatment of malaria. numberanalytics.comglobalresearchonline.net

The development of synthetic methods to create quinoline and its derivatives has been a significant area of research. Some of the most notable early syntheses include:

Skraup Synthesis (1880): This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.orgwikipedia.orgpharmaguideline.com

Friedländer Synthesis (1882): This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group to form a quinoline derivative. nih.govwikipedia.orgjk-sci.com

These foundational methods, along with others like the Doebner-von Miller, Combes, and Conrad-Limpach-Knorr syntheses, have been instrumental in the advancement of quinoline chemistry. iipseries.orgpharmaguideline.com

Broad Academic Relevance of Halogenated Quinolines

Halogenated quinolines, which are quinoline structures containing one or more halogen atoms, have garnered considerable attention in academic research. The introduction of halogens can significantly alter the electronic properties, lipophilicity, and biological activity of the quinoline scaffold. evitachem.comcncb.ac.cn This has made them a promising class of compounds for investigation in various scientific fields.

In medicinal chemistry, halogenated quinolines have been explored for their potential as antibacterial and antibiofilm agents. cncb.ac.cnnih.govnih.gov Research has shown that certain halogenated quinolines are effective against drug-resistant bacteria and can eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. cncb.ac.cnnih.govrsc.org The position and type of halogen substituent can be synthetically tuned to optimize these activities. nih.govresearchgate.net

Specific Focus and Research Landscape of 7,8-Dichloroquinolin-5-amine

This compound is a specific di-chlorinated quinoline derivative. Its structure features chlorine atoms at the 7 and 8 positions and an amine group at the 5 position of the quinoline ring. The presence and positioning of these functional groups make it a subject of interest for further chemical synthesis and investigation of its properties and potential applications.

The research landscape for this particular compound involves its synthesis and its use as an intermediate in the creation of more complex molecules. The reactivity of the amine group and the influence of the two chlorine atoms on the quinoline ring system are key aspects of its chemical profile.

Chemical Profile of this compound

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 8-chloroquinolin-5-amine |

| CAS Number | 75793-58-7 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=C(C=N2)Cl)Cl |

Data sourced from PubChem CID 12412319 nih.gov

Synthesis and Reactivity

The synthesis of chloro-substituted quinolines often involves multi-step procedures starting from simpler aromatic compounds. For instance, the synthesis of certain dichloroquinolines can be achieved through palladium-catalyzed amination reactions. mdpi.com The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating and nucleophilic character of the amine group. The amine group can undergo reactions typical of aromatic amines, such as diazotization, followed by substitution reactions to introduce a variety of other functional groups.

Spectroscopic Data

The structural characterization of quinoline derivatives like this compound relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons are influenced by the positions of the chlorine and amine substituents. organicchemistrydata.orgchemistrysteps.com Aromatic protons typically resonate in the downfield region (around 7-8 ppm). chemistrysteps.com The protons of the amine group would likely appear as a broad signal. chemistrysteps.com

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline ring are affected by the attached chlorine and amine groups. organicchemistrydata.org

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the amine group (typically in the range of 3300-3500 cm⁻¹) and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can help in structural elucidation. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Potential Research Applications

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential applications in different areas of chemical research.

Role in Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore, meaning it is a core structural feature in many biologically active compounds and approved drugs. nih.govjddtonline.infoorientjchem.org Derivatives of quinoline have shown a wide range of therapeutic properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities. nih.govjddtonline.infoorientjchem.org

The presence of chlorine atoms in a molecule can often enhance its biological activity. Therefore, this compound serves as a key building block for creating novel quinoline-based compounds that could be investigated as potential therapeutic agents. For example, it could be used in the synthesis of new antimalarial drugs, building upon the historical success of quinoline-based antimalarials like chloroquine (B1663885). globalresearchonline.net It could also be a precursor for compounds designed to target various enzymes or receptors implicated in diseases like cancer. orientjchem.orgontosight.ai

Utility in Materials Science

Quinoline derivatives have also found applications in materials science. For instance, they have been used in the development of corrosion inhibitors and as components in the synthesis of dyes and functional materials. wikipedia.orgscirp.org The specific electronic and structural properties imparted by the dichloro and amine substitution in this compound could be leveraged to design new materials with tailored optical or electronic properties.

Structure

3D Structure

属性

CAS 编号 |

314272-29-2 |

|---|---|

分子式 |

C9H6Cl2N2 |

分子量 |

213.06 g/mol |

IUPAC 名称 |

7,8-dichloroquinolin-5-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-4-7(12)5-2-1-3-13-9(5)8(6)11/h1-4H,12H2 |

InChI 键 |

DVTKHKDOIIGDIC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C(C=C2N)Cl)Cl)N=C1 |

规范 SMILES |

C1=CC2=C(C(=C(C=C2N)Cl)Cl)N=C1 |

产品来源 |

United States |

Synthetic Methodologies for 7,8 Dichloroquinolin 5 Amine and Its Derivatives

Established Synthetic Pathways to the 7,8-Dichloroquinoline (B1357640) Scaffold

The construction of the 7,8-dichloroquinoline core is a foundational step in the synthesis of its derivatives. Methodologies often rely on classical organic reactions, including nucleophilic aromatic substitution and multi-step sequences from commercially available precursors.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing amine functionalities onto an activated aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can be rendered electrophilic and thus susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com In the context of quinolines, the nitrogen atom within the heterocyclic ring acts as an electron-withdrawing group, activating the ring system for such substitutions. wikipedia.org

The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic carbon bearing a leaving group (such as a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromaticity is then restored upon the expulsion of the leaving group. chemistrysteps.com For this reaction to be effective, electron-withdrawing substituents must be positioned ortho or para to the leaving group to delocalize the negative charge of the intermediate. chemistrysteps.comlibretexts.org In dichloroquinolines, the relative positions of the chlorine atoms and the ring nitrogen dictate the regioselectivity of the substitution, with one chlorine atom typically being more reactive than the other. nih.gov

Multi-step Synthesis from Precursors like 4,7-Dichloroquinoline (B193633)

Complex quinoline (B57606) derivatives are often synthesized through multi-step pathways starting from more accessible precursors. 4,7-Dichloroquinoline is a common and commercially available starting material used in the synthesis of various aminoquinoline drugs, including chloroquine (B1663885) and hydroxychloroquine. wikipedia.org Its own synthesis can be achieved through methods like the Gould-Jacobs reaction, starting from 3-chloroaniline. wikipedia.org

A representative multi-step synthesis starting from 4,7-dichloroquinoline to produce a different functionalized quinoline illustrates how this precursor can be elaborated. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involves a three-step sequence:

N-Oxidation : 4,7-dichloroquinoline is first oxidized to form 4,7-dichloroquinoline 1-oxide. mdpi.com

C2-Functionalization : The N-oxide is then reacted with benzonitrile (B105546) in the presence of sulfuric acid to introduce a benzamide (B126) group at the C2 position. mdpi.com

C4-Amination : Finally, a nucleophilic aromatic substitution at the C4 position is carried out using morpholine (B109124) to yield the final product. mdpi.com

This sequence demonstrates how a readily available dichloroquinoline can be selectively functionalized at different positions through a series of controlled reactions to build molecular complexity. Similar strategies can be envisioned for the synthesis of 7,8-dichloroquinolin-5-amine from appropriate precursors.

Catalytic Approaches in the Synthesis of this compound Analogs

Catalytic methods have become indispensable in modern organic synthesis for their efficiency and selectivity. Palladium- and copper-catalyzed reactions are particularly prominent in the formation of carbon-nitrogen bonds required for the synthesis of aminoquinoline analogs.

Palladium-Catalyzed Amination of Dichloroquinolines

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, is a powerful method for synthesizing arylamines from aryl halides. wiley.com This reaction has been successfully applied to various dichloroquinoline isomers. nih.govnih.gov The choice of palladium source, ligand, and reaction conditions is crucial for achieving high yields and controlling selectivity, especially when multiple reactive sites are present. nih.govrsc.org

In studies involving the amination of 2,8- and 4,8-dichloroquinolines, researchers have utilized palladium catalysts with specific phosphine (B1218219) ligands to control the reaction's outcome. The reactivity of the chlorine atoms can differ significantly based on their position on the quinoline scaffold. For instance, in the reaction of 2,8-dichloroquinoline (B1298113) with a sterically hindered amine, the chlorine at the more reactive position is substituted first. nih.gov Achieving diamination often requires stronger reaction conditions or more effective catalytic systems. nih.gov

The selection of the ligand is critical. While BINAP is effective in many cases, more sterically demanding or electron-rich ligands like DavePhos may be required for challenging substrates or to facilitate double amination reactions. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Amination of Dichloroquinolines

| Dichloroquinoline Isomer | Amine | Catalyst System (Ligand) | Result | Yield |

|---|---|---|---|---|

| 2,8-Dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | Monoamination Product 2a | 64% |

| 4,8-Dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | Monoamination Product 5a | 77% |

| 4,8-Dichloroquinoline | Amine 1a (4 equiv.) | Pd(dba)₂ / DavePhos | Diamination Product 6a | - |

| 4,8-Dichloroquinoline | Amine 1d (most hindered) | Pd(dba)₂ / DavePhos | Diamination Product | - |

Data sourced from a study on the amination of dichloroquinolines with adamantane-containing amines. nih.gov

Copper-Catalyzed Amination Techniques

Copper-catalyzed amination, which has historical roots in the Goldberg reaction, offers a valuable alternative to palladium-based systems. nih.gov These methods are often cost-effective and exhibit different reactivity profiles. Modern copper-catalyzed systems can facilitate the coupling of aryl halides with a wide range of nitrogen nucleophiles, including primary and secondary aliphatic and aromatic amines, as well as various heterocycles. nih.gov

An operationally simple and general method for copper-catalyzed amination involves the use of Cu(OAc)₂ or (CuOH)₂CO₃ as the catalyst, an amine, and air as the terminal oxidant. nih.gov These reactions have proven effective for the amination of C(sp²)-H bonds in benzoic acid derivatives when assisted by an aminoquinoline directing group. nih.gov While direct examples on 7,8-dichloroquinoline are specific, the broader applicability of copper catalysis in C-N bond formation on quinoline and related scaffolds is well-documented. rsc.orgrsc.org For example, copper catalysis has been used for the direct amidation of 2-methylquinolines, showcasing its utility in functionalizing the quinoline core. rsc.org

Transition Metal-Free Synthesis Strategies

While transition metals offer powerful catalytic cycles for C-N bond formation, there is growing interest in developing metal-free alternatives to reduce cost and environmental impact. nih.govacs.org Classical methods for quinoline synthesis, such as the condensation of anilines with ketones or aldehydes, represent the original metal-free approaches. nih.gov However, these methods can suffer from limitations like harsh conditions and limited substrate scope. nih.gov

More recent transition-metal-free strategies often focus on novel ways to construct the quinoline ring itself. These can include:

Iodine-catalyzed reactions : One method involves the I₂-catalyzed synthesis of quinolines from enamides and imines. mdpi.com

Radical-promoted cyclization : N-bromosuccinimide (NBS) can be used to mediate radical reactions, such as the cyclization of arylamine precursors to form 3-substituted quinolines. mdpi.com

Cascade processes : An efficient approach for synthesizing 4-arylquinolines from anilines and alkynes has been developed using K₂S₂O₈ and DMSO, where DMSO serves as a one-carbon source in a one-pot cascade process. acs.org

These metal-free methods provide access to functionalized quinolines that could serve as key intermediates, which can then be further modified to produce analogs of this compound. nih.govacs.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs

The synthesis of substituted quinolines, including analogs of this compound, often requires precise control over the placement of functional groups on the quinoline core, a concept known as regioselectivity.

Regioselectivity in Electrophilic Substitution: The introduction of the amine group at the C5 position on the 7,8-dichloroquinoline scaffold is typically achieved through a nitration step followed by reduction. The regioselectivity of this initial nitration is crucial. In a closely related synthesis, the nitration of 4,7-dichloroquinoline using concentrated sulfuric acid and sodium nitrate (B79036) directs the nitro group to the C8 position, leading to 4,7-dichloro-8-nitroquinoline. scholaris.ca This demonstrates that the electronic properties of the existing chloro-substituents and the quinoline ring system direct incoming electrophiles to specific positions. For the synthesis of the this compound precursor, reaction conditions would be selected to favor nitration at the C5 position. The inherent directing effects of the two chlorine atoms at C7 and C8 are the primary factors governing the position of this substitution.

Regioselectivity in Nucleophilic Substitution: In dichloroquinoline systems, the chlorine atoms at different positions exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). For instance, in the related compound 4,7-dichloroquinoline, the C4 position is significantly more reactive to nucleophilic attack by amines than the C7 position. semanticscholar.org This differential reactivity allows for the selective synthesis of 4-amino-7-chloroquinoline derivatives. nih.gov When synthesizing derivatives of this compound that involve further substitution, the relative reactivity of any remaining chlorine atoms or other leaving groups must be considered to ensure the desired regioisomer is obtained.

Stereoselectivity: While this compound itself is achiral, the synthesis of its analogs may involve the introduction of chiral centers, making stereoselectivity a critical consideration. This is particularly relevant when substituents with stereocenters are added to the quinoline core or the amino group. Methods to achieve stereoselectivity include the use of chiral catalysts or enzymatic resolutions. For example, in the synthesis of chiral amino-tetrahydroquinoline derivatives, a dynamic kinetic resolution using a lipase (B570770) enzyme has been successfully employed to separate enantiomers. mdpi.com This approach involves the selective acylation of one enantiomer of a racemic alcohol precursor, allowing for the separation and subsequent conversion of the desired enantiomer into the final chiral amine product. mdpi.com Such principles could be applied to the synthesis of chiral analogs of this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its derivatives. This involves systematically adjusting parameters such as temperature, solvent, catalyst, and reaction time.

Table 1: Optimization Parameters for the Synthesis of an Analogous Dichloroaminoquinoline scholaris.ca

| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Nitration | Sodium Nitrate, Conc. Sulfuric Acid | None | 95 | 2 | >98 |

| Reduction | Iron powder, Acetic Acid | 50% aq. Acetic Acid | 95 | 2 | 82 |

The synthesis of derivatives often involves nucleophilic substitution reactions. Research into the synthesis of related 4-aminoquinoline (B48711) compounds provides insight into optimizing these transformations. Factors such as the nature of the amine, the presence of a catalyst, the solvent, and the temperature all play a significant role in the reaction's success and yield. nih.govbeilstein-journals.org The use of ultrasound irradiation has also been explored as a method to promote "click" reactions in the synthesis of 7-chloroquinoline (B30040) derivatives, often leading to reduced reaction times and high yields. semanticscholar.orgtandfonline.com

Table 2: Exemplary Conditions for Nucleophilic Amination of Chloroquinolines

| Chloroquinoline Substrate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | o-phenylenediamine | Ethanol | Ambient (ultrasound) | 0.5 | 85 | semanticscholar.org |

| 7-substituted-4-chloro-quinoline | Butyl amine | Neat | 120-130 | 6 | N/A | nih.gov |

| 7-substituted-4-chloro-quinoline | N,N-dimethyl-ethane-1,2-diamine | Neat | 120-130 | 6-8 | N/A | nih.gov |

Further optimization can be achieved by employing modern high-throughput experimentation and machine learning algorithms to rapidly screen a wide array of reaction parameters and identify the optimal conditions for a specific transformation. semanticscholar.org This data-driven approach can significantly accelerate the development of efficient and high-yielding synthetic routes.

Chemical Reactivity and Derivatization Studies of 7,8 Dichloroquinolin 5 Amine

Reactivity of the Amino Group in 7,8-Dichloroquinolin-5-amine

The primary amino group (-NH₂) at the C5 position is a key site for chemical reactions. As a nucleophile, it readily engages with a range of electrophiles. This reactivity is fundamental to many derivatization strategies for this compound.

Common reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides through reaction with sulfonyl chlorides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in subsequent coupling reactions or be replaced by other functional groups.

The nucleophilic character of the amino group facilitates its use as a coupling partner in the synthesis of more complex molecules, particularly in creating hybrid compounds with other heterocyclic systems. evitachem.com For instance, the amino group can undergo nucleophilic substitution reactions, which is a common pathway for further derivatization. evitachem.com In related aminoquinolines, the amino group's reactivity is central to forming various derivatives. For example, in the synthesis of 7-amino-5-chloroquinolin-8-ol, a nitro group is first introduced and then reduced to form the amine, highlighting the importance of this functional group for building molecular complexity.

Nucleophilic Substitution Reactions Involving Chlorine Substituents

The two chlorine atoms at the C7 and C8 positions are susceptible to nucleophilic aromatic substitution (SNAᵣ), although their reactivity can differ based on their position and the reaction conditions employed. The electron-withdrawing nature of the quinoline (B57606) nitrogen atom facilitates these substitution reactions.

Palladium-catalyzed amination reactions have been extensively studied on various dichloroquinoline isomers. researchgate.netresearchgate.netdntb.gov.ua These studies reveal that the reactivity of the chlorine atoms is highly dependent on their position on the quinoline ring. For example, in 4,8-dichloroquinoline, palladium-catalyzed amination with adamantane-containing amines can proceed regioselectively to yield 4-amino-8-chloroquinolines in good yields (67–84%) using ligands like DavePhos. The different reactivity of the chlorine atoms allows for either mono- or di-substitution depending on the reaction conditions and the stoichiometry of the reagents. researchgate.netmdpi.com

In the case of 2,8- and 4,7-dichloroquinolines, a clear difference in the reactivity of the two chlorine atoms allows for selective monoamination. researchgate.net For instance, studies on 2,8-dichloroquinoline (B1298113) show that a less sterically hindered amine preferentially substitutes the more reactive chlorine atom. mdpi.com While direct studies on this compound are less common, the principles derived from its isomers suggest that selective substitution of one chlorine atom over the other is feasible, providing a pathway to dissymmetrically functionalized quinoline derivatives. The choice of catalyst, ligand (e.g., BINAP, DavePhos), and amine nucleophile are critical in controlling the outcome of these reactions. researchgate.netmdpi.com

Strategies for Functionalization and Derivatization of the Quinoline Ring

The derivatization of the this compound scaffold is a key strategy for developing new chemical entities. This can be achieved by modifying the existing amino and chloro substituents or by functionalizing the quinoline ring itself.

Derivatization at Aromatic Positions (e.g., C2, C6, C7 of related quinolinediones)

Functionalization of the quinoline core, beyond the existing substituents, can be achieved through various methods. Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common for quinoline systems, though the positions are directed by the existing activating and deactivating groups. For related 6,7-dihalo-5,8-quinolinequinones, nucleophilic substitution typically occurs at the C6 position. sci-hub.se

Metalation followed by reaction with an electrophile is another powerful strategy for functionalizing specific positions of the quinoline ring. This approach allows for the introduction of a wide range of functional groups at positions that might not be accessible through classical electrophilic substitution.

Reactions with Carbonyl Compounds and Other Electrophiles

The amino group of this compound can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a fundamental transformation for creating new C-N bonds and extending the molecular framework. These imine derivatives can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to form secondary amines.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is often catalyzed by acid. The resulting imine can then be a building block for more complex heterocyclic systems.

Formation of Sulfonamide, Thiazole (B1198619), and Pyrimidine (B1678525) Hybrids

The creation of hybrid molecules, where the this compound scaffold is covalently linked to other pharmacologically relevant heterocycles, is a common strategy in medicinal chemistry. semanticscholar.orgrsc.orgfrontiersin.org

Sulfonamide Hybrids: These are typically synthesized by reacting the amino group of the quinoline with a substituted benzenesulfonyl chloride in the presence of a base. nih.govresearchgate.net Numerous quinoline-sulfonamide hybrids have been developed, often by first reacting a dichloroquinoline with a diamine, followed by reaction with a sulfonyl chloride. nih.govgriffith.edu.ausemanticscholar.org For example, N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamine can be reacted with various substituted benzene (B151609) sulfonyl chlorides to produce a library of sulfonamide hybrids. nih.gov

Thiazole Hybrids: The synthesis of quinoline-thiazole hybrids often involves multi-step sequences. nih.govmdpi.com A common route is the Hantzsch thiazole synthesis, where a thiourea (B124793) derivative of the aminoquinoline is reacted with an α-haloketone. scielo.br For instance, 4,7-dichloroquinoline (B193633) can be reacted with a diamine, converted to a thiourea, and then cyclized with a 2-bromoacetophenone (B140003) to yield the quinoline-thiazole hybrid. scielo.br

Pyrimidine Hybrids: Quinoline-pyrimidine hybrids are synthesized through nucleophilic substitution reactions. nih.govscispace.comacs.orgnih.govresearchgate.netscispace.com Typically, a dichloroquinoline is first reacted with a linker molecule containing an amine (like a diaminoalkane or piperazine). scispace.comacs.org This intermediate is then reacted with a chloropyrimidine, where one of the chlorine atoms on the pyrimidine ring is displaced by the amine on the linker, forming the hybrid molecule. nih.govscispace.comacs.org The reaction conditions can be controlled to favor the formation of specific regioisomers. scispace.com

Coordination Chemistry and Metal Complexation of this compound

The quinoline ring system, with its nitrogen atom, and the appended amino group provide two potential coordination sites for metal ions. The nitrogen atom of the quinoline ring and the nitrogen of the amino group can act as a bidentate ligand, forming stable chelate complexes with various transition metals.

Studies on the closely related 5,7-dihalo-8-aminoquinolines have shown that they form complexes with metals like cobalt(II). tandfonline.com The stoichiometry of these complexes can vary, for example, forming CoCl₂L, CoBr₂L₂, and Co(NO₃)₂L₂ (where L is the aminoquinoline ligand). tandfonline.com The geometry of these complexes is often distorted octahedral, and in some cases, polymeric structures with bridging anions are proposed. tandfonline.com

Silver(I) complexes of 7-chloro-4-aminoquinolines have also been synthesized and characterized, with coordination occurring through the nitrogen atom of the quinoline ring. tandfonline.comresearchgate.net Similarly, palladium(II) complexes with 8-aminoquinoline (B160924) have been studied, forming square planar chelates. researchgate.net It is expected that this compound would exhibit similar coordination behavior, acting as a bidentate N,N-donor ligand to form stable complexes with a variety of metal ions. researchgate.netthepharmajournal.com

Ligand Properties and Chelating Abilities

The potential of a molecule to act as a ligand and form complexes with metal ions is determined by the presence of donor atoms (like nitrogen, oxygen, or sulfur) with lone pairs of electrons. In the case of this compound, the quinoline ring's nitrogen atom and the exocyclic amino group at the C5 position are the primary sites for metal coordination.

General Principles of Quinoline-Based Ligands: Quinoline and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom within the heterocyclic ring is a Lewis base, capable of donating its lone pair of electrons to a metal center. The presence of additional functional groups, such as the amino group in this compound, can enhance these properties, potentially allowing the molecule to act as a bidentate ligand, binding to a metal ion through both the ring nitrogen and the amino nitrogen.

However, the geometry of the molecule plays a crucial role in its ability to chelate. Chelation, the formation of a ring structure between a ligand and a metal ion, is most effective when the donor atoms are positioned to form a stable five- or six-membered ring upon coordination. For this compound, the quinoline nitrogen (at position 1) and the amino nitrogen (at position 5) are not ideally positioned to form a stable chelate ring with a single metal ion due to the significant distance and awkward angle between them. Therefore, it is more likely to function as a monodentate ligand, coordinating through the more accessible quinoline nitrogen, or as a bridging ligand between two different metal centers.

Studies on other aminoquinolines, such as 8-aminoquinoline, show that the proximity of the amino group to the ring nitrogen allows it to act as an effective bidentate chelating agent. bendola.com In contrast, the substituent pattern of this compound suggests a different coordination behavior. The two chlorine atoms at positions 7 and 8 are electron-withdrawing groups, which would decrease the electron density on the quinoline ring system and potentially weaken the donor ability of the ring nitrogen.

Metal chelation therapy often utilizes ligands to bind and remove excess toxic metal ions from the body. wikipedia.orgsemanticscholar.org The effectiveness of a chelating agent is highly dependent on its affinity and selectivity for specific metals, which is dictated by the arrangement of its donor atoms. mdpi.comnih.gov While halogenated 8-hydroxyquinolines have been studied for this purpose, the specific chelating properties of this compound remain uncharacterized. nih.govignited.in

Formation of Metal-Organic Complexes and Coordination Polymers

Metal-organic complexes and coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). ignited.in The structure and properties of these materials are highly dependent on the coordination geometry of the metal ion and the structure of the organic ligand.

Given its likely monodentate or bridging nature, this compound could serve as a linker in the formation of coordination polymers. In such a scenario, the quinoline nitrogen of one molecule would bind to a metal center, and the amino group could potentially coordinate to an adjacent metal center, leading to the formation of a 1D, 2D, or 3D network. The chlorine substituents would influence the packing of these polymer chains through intermolecular interactions, such as halogen bonding.

Research on related halogenated quinolines has demonstrated their utility in forming coordination polymers and metal-organic frameworks (MOFs). cncb.ac.cnvulcanchem.comacs.org For instance, complexes have been synthesized using ligands like 4,7-dichloroquinoline, which coordinates to silver(I) ions through the ring nitrogen to form discrete complexes or polymeric structures. Similarly, various lanthanide coordination polymers have been built using quinoline carboxylate ligands. acs.org Palladium-catalyzed reactions have also been used extensively to synthesize functionalized quinoline derivatives, indicating the reactivity of the chloro-substituents, which could be a pathway to creating more complex, multifunctional ligands for coordination polymer synthesis. mdpi.comresearchgate.net

The synthesis of such complexes typically involves reacting a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like copper, zinc, or cobalt) with the ligand in a suitable solvent. bendola.comnih.gov The resulting product's structure can be determined using techniques like single-crystal X-ray diffraction.

While no specific metal complexes or coordination polymers of this compound are documented in available literature, the general principles of quinoline chemistry suggest its potential as a building block for such materials. The table below summarizes representative examples of metal complexes formed with related quinoline derivatives, illustrating the types of structures that could potentially be formed.

| Ligand | Metal Ion(s) | Resulting Complex/Polymer Type | Coordination Mode |

|---|---|---|---|

| 8-Aminoquinoline | Co(II), Ni(II), Cu(II) | Discrete Metal Complex | Bidentate (N,N') |

| 4,7-Dichloroquinoline | Ag(I) | Discrete and Polymeric Complexes | Monodentate (N-ring) / Bridging |

| 7-Chloro-4-aminoquinoline derivatives | Cu(II) | Discrete Metal Complex | Bidentate (N-ring, N-amino) |

| 2-Phenyl-4-quinolinecarboxylic acid | Lanthanides (Sm, Eu, Gd, etc.) | 1D Coordination Polymer | Bridging Carboxylate |

Further experimental investigation is required to fully elucidate the coordination chemistry of this compound and to synthesize and characterize its potential metal-organic complexes and coordination polymers.

Advanced Spectroscopic and Structural Elucidation of 7,8 Dichloroquinolin 5 Amine and Its Analogs

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational aspects of molecules. For 7,8-dichloroquinolin-5-amine, the vibrational spectra are expected to exhibit characteristic bands corresponding to the quinoline (B57606) core, the amine substituent, and the carbon-chlorine bonds.

The FT-IR spectrum of a primary aromatic amine like this compound would typically display two N-H stretching vibrations in the region of 3500-3300 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected to appear as a strong band in the 1335-1250 cm⁻¹ region. scilit.com The quinoline ring itself will give rise to a series of characteristic C-H and C=C stretching and bending vibrations. The C-Cl stretching vibrations are anticipated to be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The symmetric vibrations of the quinoline ring system are expected to produce strong Raman signals. The C-Cl bonds, due to their polarizability, should also be Raman active. The combination of FT-IR and Raman spectroscopy provides a detailed vibrational fingerprint of the molecule, confirming the presence of key functional groups and offering information about the molecular symmetry. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Amine (N-H) | Scissoring (Bend) | 1650 - 1580 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Quinoline Ring (C=C, C=N) | Stretch | 1650 - 1450 |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons of the quinoline ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and amino substituents. The protons on the benzene (B151609) ring portion of the quinoline will be affected by the electron-withdrawing chlorine atoms and the electron-donating amine group. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. For a related compound, 5,7-dichloro-8-hydroxyquinoline, the aromatic protons are observed in the range of δ 7.4 to 8.8 ppm. chemicalbook.com

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the this compound molecule. The carbons attached to the electronegative chlorine and nitrogen atoms will experience significant shifts. The carbon atoms bearing the chlorine substituents (C-7 and C-8) are expected to be deshielded, while the carbon attached to the amino group (C-5) will be shielded. The remaining quinoline carbons will resonate at chemical shifts characteristic of aromatic and heteroaromatic systems. tsijournals.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| 2 | ~8.5 - 8.9 | ~150 - 155 |

| 3 | ~7.3 - 7.7 | ~120 - 125 |

| 4 | ~8.6 - 9.0 | ~145 - 150 |

| 5 | - | ~140 - 145 |

| 6 | ~7.0 - 7.4 | ~115 - 120 |

| 7 | - | ~130 - 135 |

| 8 | - | ~125 - 130 |

| 4a | - | ~128 - 132 |

| 8a | - | ~148 - 152 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing a protonated molecular ion [M+H]⁺. nih.gov

The ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to its protonated molecular ion. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pathways for aromatic amines often involve the cleavage of bonds adjacent to the amine group. libretexts.org For this compound, characteristic fragmentation patterns would likely include the sequential loss of chlorine atoms, as well as the fragmentation of the quinoline ring itself. The fragmentation can be initiated by the loss of a hydrogen radical from the amine group, followed by rearrangements and further bond cleavages. nih.gov

Table 3: Expected Key Ions in the ESI-MS Fragmentation of this compound

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H-Cl]⁺ | Loss of a chlorine atom |

| [M+H-2Cl]⁺ | Loss of two chlorine atoms |

X-ray Crystallography for Solid-State Structural Determination

The quinoline ring system is inherently planar. It is expected that the dichloro-substituted benzene ring and the pyridine (B92270) ring will be coplanar. The amine group at the 5-position will also lie in or close to the plane of the aromatic system to maximize resonance stabilization. In the solid state, intermolecular hydrogen bonding involving the amine group is highly probable, where the amine can act as a hydrogen bond donor. These hydrogen bonds, along with potential π-π stacking interactions between the aromatic quinoline rings, would play a significant role in the crystal packing. The chlorine atoms may also participate in halogen bonding interactions.

Photophysical Properties and Fluorescence Characteristics

The photophysical properties of quinoline and its derivatives are of significant interest due to their applications as fluorescent probes and in materials science. nih.gov The absorption and emission characteristics are highly dependent on the nature and position of substituents on the quinoline ring.

The UV-visible absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the quinoline aromatic system. The presence of the electron-donating amino group and the electron-withdrawing chloro groups will influence the energy of these transitions. Generally, an amino group at the 5-position would cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline due to extended conjugation.

Upon excitation, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The position of the emission maximum will also be sensitive to the electronic effects of the substituents. The chlorine atoms, being electron-withdrawing, and the amino group, being electron-donating, create a "push-pull" system which can lead to intramolecular charge transfer (ICT) upon excitation, often resulting in a large Stokes shift and solvent-dependent fluorescence. researchgate.net In polar solvents, the emission maximum is likely to be further red-shifted due to the stabilization of the more polar excited state.

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by various factors, including the molecular structure and the environment. For many quinoline derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov The presence of the chlorine atoms could potentially shorten the fluorescence lifetime by increasing the rate of non-radiative decay processes.

Table 4: Expected Photophysical Properties of this compound in Comparison to Analogs

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Quinoline | ~313 | ~350 | ~0.03 |

| 5-Aminoquinoline | >320 | >400 | Moderate to High |

Despite a comprehensive search for scientific literature, no specific experimental or theoretical studies detailing the photophysical properties of this compound or its direct analogs could be located. The existing research on quinoline derivatives is broad, often focusing on their applications in medicinal chemistry, particularly as antimalarial agents, rather than a detailed analysis of their spectroscopic and photophysical characteristics.

Therefore, it is not possible to provide the requested detailed research findings, data tables, or an analysis of the structure-photophysical property relationships specifically for this compound as stipulated in the article outline.

General principles of structure-photophysical property relationships in quinoline derivatives can be summarized, but this would fall outside the strict constraints of the provided instructions to focus solely on the specified compound and its analogs for which no data has been found. The influence of halogen and amine substituents on the electronic structure and, consequently, the absorption and emission properties of aromatic systems is a fundamental concept in photochemistry. Typically, halogen atoms can influence photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence, while amino groups, being strong electron-donating groups, generally cause a bathochromic (red) shift in the absorption and emission spectra. However, without specific data for this compound, any discussion would remain purely speculative.

Theoretical and Computational Investigations of 7,8 Dichloroquinolin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. These computational methods are essential for elucidating electronic structure, reactivity patterns, and energetic stability. While specific experimental and computational studies on 7,8-Dichloroquinolin-5-amine are not extensively documented in publicly available literature, the principles of these analyses as applied to the broader class of quinoline (B57606) derivatives allow for a theoretical exploration of its expected characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, frontier orbitals)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This increased reactivity can be indicative of higher biological activity. scirp.org For quinoline and its derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic ring system. The presence of electron-withdrawing chlorine atoms and an electron-donating amine group on the this compound structure would significantly influence the energies and distribution of these orbitals, thereby modulating its reactivity. scirp.org

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often correlates with higher reactivity. wuxibiology.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. scirp.org |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Describes the power of an atom in a molecule to attract electrons to itself. scirp.org |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, signifying areas rich in electrons and prone to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the nitrogen of the amine group, highlighting these as potential sites for protonation and hydrogen bonding. The electron-withdrawing chlorine atoms would likely create regions of positive potential (blue) on adjacent carbon atoms, marking them as possible sites for nucleophilic interaction.

Conformational Analysis and Energetic Stability

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energy levels. By calculating the potential energy surface, the most stable conformation, or the global minimum, can be identified. This is crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape, which allows it to fit into the binding site of a biological target. For a relatively rigid structure like this compound, conformational flexibility would primarily involve the orientation of the amine group relative to the quinoline ring. Computational methods can determine the rotational energy barrier of the C-N bond and identify the lowest energy conformer.

Protonation Studies and Basicity Calculations

The basicity of a molecule, often quantified by its pKa value, is a key physicochemical property that influences its behavior in biological systems, including absorption and receptor interaction. Computational methods can predict the proton affinity and pKa values by calculating the energy change associated with protonation at different basic sites. In this compound, the primary sites for protonation are the quinoline ring nitrogen and the exocyclic amine nitrogen. Theoretical calculations can determine which site is more favorable for protonation, providing insight into the molecule's behavior in acidic environments, such as the stomach. The electronic effects of the two chlorine substituents would play a significant role in modulating the basicity of the nitrogen atoms.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico techniques that predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein or nucleic acid. These studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking simulations place a ligand into the binding site of a target protein and score the interaction based on factors like binding energy and intermolecular forces. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. mdpi.comnih.gov

Derivatives of quinoline are known to interact with a wide range of biological targets, including enzymes like topoisomerase and protein kinases, as well as receptors involved in various diseases. mdpi.com For example, the 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore for antimalarial activity, targeting the parasite's heme detoxification process. ijisrt.com Docking studies of this compound against various known quinoline targets could reveal its potential biological activities. The docking pose would highlight which parts of the molecule—such as the quinoline nitrogen, the amino group, or the chloro-substituted benzene (B151609) ring—are crucial for binding. nih.gov

Table 2: Common Biological Targets for Quinoline Derivatives in Docking Studies

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer |

| Topoisomerases | Topoisomerase II | Anticancer, Antibacterial |

| Parasitic Enzymes | Heme Polymerase (in Plasmodium falciparum) | Antimalarial |

| Viral Enzymes | HIV-1 Integrase | Antiviral |

| Bacterial Enzymes | DNA Gyrase | Antibacterial |

By simulating the interaction of this compound with the active sites of these and other relevant proteins, researchers can generate hypotheses about its potential efficacy and guide further experimental validation.

Prediction of Binding Affinities and Interaction Modes

Computational modeling, particularly molecular docking, has been instrumental in predicting the binding affinities and elucidating the interaction modes of quinoline derivatives with various biological targets. While specific studies solely focused on this compound are limited, valuable insights can be drawn from the analysis of structurally analogous compounds.

A notable study on 8-hydroxyquinoline (B1678124) inhibitors targeting the HIV-1 integrase-LEDGF/p75 interaction provides a compelling model for understanding how dichlorinated quinolines engage with protein binding sites. nih.gov In this research, 5,7-dichloroquinolin-8-ol, a close analog of this compound, was shown to be an active inhibitor. nih.gov Molecular docking simulations revealed a specific binding pattern within the integrase binding site. A key interaction identified was the formation of a hydrogen bond between the quinoline nitrogen atom and the backbone NH of the amino acid residue Glutamic acid 170 (Glu 170). nih.gov

This predicted interaction highlights the importance of the quinoline nitrogen as a hydrogen bond acceptor, a feature that is conserved in this compound. The chlorine atoms at positions 7 and 8, along with the amino group at position 5, would further modulate the electronic and steric properties of the molecule, influencing its orientation and affinity within a given binding pocket. The dichlorinated core is expected to participate in hydrophobic interactions, while the amino group could act as a hydrogen bond donor, further stabilizing the ligand-protein complex. The predicted binding energy for such interactions would depend on the specific topology and amino acid composition of the target protein's active site.

Interactive Data Table: Predicted Interaction Modes of a Dichloro-substituted Quinoline Analog

| Interacting Ligand Group | Protein Residue/Component | Type of Interaction | Reference |

| Quinoline Nitrogen | Glu 170 (backbone NH) | Hydrogen Bond | nih.gov |

| Dichloro-substituted Ring | Hydrophobic Pocket | Hydrophobic Interaction | Inferred |

| Amino Group | N/A (Potential) | Hydrogen Bond Donor | Inferred |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds by identifying the key structural features that govern their biological activity. For this compound, a comprehensive SAR/QSAR analysis would systematically evaluate the impact of the dichloro substitution pattern and the position of the amino group on its activity against a specific biological target.

A 2D-QSAR study on quinoline derivatives as inhibitors of Plasmodium falciparum highlighted the importance of lipophilicity (ALogP) and the number of chlorine atoms (nCl) in determining the inhibitory activity. The developed model indicated that both higher lipophilicity and an increased number of chlorine atoms could favorably influence the biological activity. This provides a rationale for the potential bioactivity of a dichlorinated compound like this compound.

Interactive Data Table: Key Structural Features and Their Likely Impact on Activity

| Structural Feature | Position | Likely Influence on Activity | Rationale from Analog Studies |

| Chlorine Atom | 7 | Increased lipophilicity, altered electronic properties | QSAR on quinoline derivatives |

| Chlorine Atom | 8 | Increased lipophilicity, altered electronic properties | QSAR on quinoline derivatives |

| Amino Group | 5 | Hydrogen bonding potential, modulation of ring electronics | SAR of quinolinequinone derivatives |

| Quinoline Nitrogen | 1 | Hydrogen bond acceptor | Docking studies on analogs nih.gov |

Solvent Effects on Molecular Properties and Interactions

The surrounding solvent environment can significantly influence the molecular properties and interactions of a solute through various non-specific and specific interactions. For this compound, the polarity of the solvent is expected to have a pronounced effect on its electronic structure and, consequently, its spectroscopic properties and intermolecular interactions.

The phenomenon of solvatochromism, where the absorption or emission spectra of a compound shift in response to the solvent polarity, is well-documented for quinoline derivatives. nih.govsemanticscholar.org These spectral shifts arise from differential solvation of the ground and excited electronic states of the molecule. nih.gov In polar solvents, the dipole moment of this compound is likely to be stabilized, which can lead to shifts in its UV-visible absorption maxima. Studies on other quinoline derivatives have shown that such shifts can be correlated with solvent parameters like the dielectric constant and refractive index.

The nature of the solvent can also impact the hydrogen-bonding capabilities of the 5-amino group. In protic solvents, the amino group can act as both a hydrogen bond donor and acceptor, forming interactions with the solvent molecules. These interactions can influence the conformational preferences of the molecule and its availability to interact with a biological target. Conversely, in aprotic solvents, these specific hydrogen-bonding interactions with the solvent would be absent, potentially altering the molecule's effective conformation and reactivity.

Theoretical studies on related heterocyclic compounds have employed computational models like the self-consistent reaction field (SCRF) method to quantify the effect of the solvent on electronic transitions. researchgate.net Such an approach applied to this compound would likely reveal a significant stabilization of charge-separated excited states in more polar solvents, leading to a red shift (a shift to longer wavelengths) in its absorption spectrum.

Interactive Data Table: Predicted Solvent Effects on Molecular Properties

| Molecular Property | Solvent Type | Predicted Effect | Rationale |

| UV-Visible Absorption | Increasing Polarity | Red shift in absorption maxima | Stabilization of polar excited states nih.gov |

| Dipole Moment | Polar Solvents | Increased dipole moment | Solute-solvent dipole-dipole interactions |

| Hydrogen Bonding | Protic Solvents | Solvation of the 5-amino group | H-bond formation with solvent molecules |

| Intermolecular Interactions | Non-polar Solvents | Enhanced solute-solute interactions | Reduced competition from solvent |

Biological and Biochemical Interactions of 7,8 Dichloroquinolin 5 Amine and Its Derivatives in Vitro and Mechanistic Focus

Mechanisms of Antimalarial Activity in Vitro (e.g., Hemozoin Formation Interference)

The antimalarial activity of quinoline (B57606) derivatives, particularly the 4-aminoquinoline (B48711) class to which 7,8-dichloroquinolin-5-amine is related, is extensively linked to their ability to interfere with the detoxification of heme within the malaria parasite, Plasmodium falciparum. The parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX) doi.orgrsc.org. To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin, also known as the "malaria pigment" doi.orgrsc.org.

Quinoline-based antimalarials disrupt this critical detoxification process. doi.org These weak basic compounds are thought to accumulate in the acidic digestive vacuole of the parasite through a mechanism of ion trapping. doi.org Once concentrated, they interfere with hemozoin formation. The widely accepted mechanism involves the formation of a complex between the quinoline drug and ferriprotoporphyrin IX. rsc.org This complexation prevents the heme molecules from being incorporated into the growing hemozoin crystal. rsc.org By inhibiting hemozoin formation, the drugs cause a buildup of toxic free heme, which leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. doi.org

In vitro assays that measure the inhibition of β-hematin (a synthetic form of hemozoin) formation are commonly used to screen for and study the mechanism of antimalarial compounds. doi.org Studies on new N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides, which share the 7-chloroquinoline (B30040) core, have demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. frontiersin.org Molecular docking experiments suggest that the quinoline moiety, the 4-amino group, and the side chain all play crucial roles in binding to heme and its precursors, thereby inhibiting hemozoin formation and exerting antimalarial effects. frontiersin.org

| Compound Type | Mechanism of Action | Primary Target | Effect |

|---|---|---|---|

| 4-Aminoquinoline Derivatives | Interference with heme detoxification | Hemozoin formation pathway | Accumulation of toxic free heme, leading to parasite death |

| N-(7-Chloroquinolinyl-4-aminoalkyl)arylsulfonamides | Inhibition of β-hematin formation | Heme, μ-oxo dimer, Heme Detoxification Protein (HDP) | Potent antimalarial activity against sensitive and resistant P. falciparum strains |

In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of antimicrobial activity in various in vitro studies. Research has explored their efficacy against both Gram-positive and Gram-negative bacteria as well as several fungal pathogens.

A study involving newly synthesized quinoline derivatives, starting from 6-amino-4-methyl-1H-quinoline-2-one, showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov The same series of compounds also displayed potent antifungal activity against A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov Similarly, derivatives of 5,7-dichloro-8-hydroxy-quinoline have been reported to possess both antibacterial and antifungal properties. researchgate.net

The versatility of the quinoline core allows for the development of compounds with significant potency. For instance, certain 2-chloroquinoline derivatives have been screened for their antimicrobial effects, with some compounds showing potent antibacterial activity with MIC values as low as 12.5 µg/mL. nih.gov The emergence of multidrug-resistant strains of bacteria and fungi has intensified the search for new antimicrobial agents, and quinoline derivatives represent a promising class of compounds in this effort. nih.gov

| Compound Class | Bacterial Strains Tested | Fungal Strains Tested | Observed MIC Range (Antibacterial) |

|---|---|---|---|

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | A. flavus, A. niger, F. oxysporum, C. albicans | 3.12 - 50 µg/mL |

| 2-Chloroquinoline derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | C. albicans, A. flavus, A. niger | 12.5 - 200 µg/mL |

| 5,7-Dichloro-8-hydroxy-quinoline derivatives | Staphylococcus, Streptococcus pyogenes, E. coli, Proteus, Pseudomonas aeruginosa, Salmonella typhi | Not specified | Not specified |

Enzyme Modulation and Inhibition Mechanisms

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones. ekb.egresearchgate.net This process generally serves as a detoxification mechanism, bypassing the formation of reactive semiquinone intermediates. researchgate.netnih.gov However, in certain contexts, particularly in cancer therapy, the inhibition of NQO1 has emerged as a promising strategy. nih.gov

Derivatives of amino-quinoline-5,8-dione have been developed and investigated as potent NQO1 inhibitors. nih.gov In one study, these compounds displayed dose-dependent NQO1 inhibitory activity in both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines. nih.gov The inhibition of NQO1 by these quinoline derivatives was associated with potent antiproliferative activities. For example, compound 7d from the study not only inhibited NQO1 but also induced apoptosis in HeLaS3 cells, as evidenced by an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein. nih.gov This suggests that the anticancer effect of these derivatives is mediated, at least in part, through their interaction with NQO1. nih.gov

| Compound | Cell Line | NQO1 Inhibition (IC50) | Antiproliferative Activity (IC50) |

|---|---|---|---|

| 6h | HeLaS3 | 2.28 µM | 4.12 µM |

| 6d | HeLaS3 | 0.94 µM | 1.45 µM |

| 7a | HeLaS3 | 1.85 µM | 3.40 µM |

| 7d | HeLaS3 | 0.81 µM | 1.24 µM |

α-Glucosidase is a key enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. doi.org Inhibition of this enzyme can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov

Numerous studies have identified various quinoline derivatives as potent in vitro inhibitors of α-glucosidase, often showing significantly greater potency than the standard drug, acarbose. rsc.orgnih.gov For example, a series of quinoline derivatives bearing an oxadiazole moiety exhibited inhibitory potentials with IC50 values as low as 2.60 µM, which was substantially more potent than acarbose (IC50 = 38.25 µM) in the same study. rsc.org Another study on quinoline-based-benzo[d]imidazole derivatives identified compounds with IC50 values down to 3.2 µM, again far exceeding the activity of acarbose (IC50 = 750.0 µM). nih.gov Kinetic studies have revealed that these inhibitors can act through different mechanisms, including competitive and uncompetitive inhibition. doi.orgnih.gov Molecular docking simulations suggest that these quinoline derivatives bind effectively to the active site of the α-glucosidase enzyme, forming key interactions that account for their inhibitory activity. doi.orgnih.gov

| Compound Class | Most Potent Derivative IC50 (µM) | Acarbose IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Quinoline-piperazine-acetamide | 280.0 | 750.7 | Uncompetitive |

| Quinoline-based-benzo[d]imidazole | 3.2 | 750.0 | Competitive |

| Quinoline-oxadiazole | 2.60 | 38.25 | Not Specified |

| 7-Quinolinyl-triazole | 1.20 | 9.80 | Not Specified |

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in many microorganisms, including bacteria and protozoa. patsnap.comebi.ac.uk This pathway is essential for the synthesis of nucleic acids, and its absence in mammals makes DHPS an attractive target for antimicrobial drugs. ebi.ac.ukwikipedia.org The primary and most well-known class of DHPS inhibitors are the sulfonamides. patsnap.comwikipedia.org These drugs act as competitive inhibitors because they are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA). patsnap.com By binding to the pABA active site on the DHPS enzyme, sulfonamides block the synthesis of dihydropteroate, thereby halting folate production and inhibiting microbial growth. patsnap.comwikipedia.org

While the quinoline scaffold is known for a wide range of biological activities, the available scientific literature does not prominently feature quinoline derivatives as direct inhibitors of dihydropteroate synthase. The main body of research on DHPS inhibition focuses on substrate analogs that target the pABA binding pocket or, more recently, on developing inhibitors that target the pterin binding pocket of the enzyme to overcome sulfonamide resistance. nih.govresearchgate.netnih.gov Research into quinoline derivatives has shown activity against dihydrofolate reductase (DHFR), a different enzyme further down the folate synthesis pathway, but not significantly against DHPS itself. benthamdirect.com

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). mdpi.com Its dysregulated kinase activity drives unregulated cell proliferation and is the primary target for CML therapy. mdpi.comnih.gov Tyrosine kinase inhibitors (TKIs) that compete with ATP for its binding site on the kinase domain are the cornerstone of treatment. nih.gov

The quinoline nucleus is a key pharmacophore present in the structure of several potent BCR-ABL1 inhibitors. ekb.egnih.gov Bosutinib, an approved TKI for CML, features a substituted quinoline core. nih.gov This has inspired the design and synthesis of new quinoline-based derivatives and molecular hybrids aimed at inhibiting BCR-ABL1. nih.gov For example, hybrids of imatinib (the first-in-class TKI) with a quinoline moiety have been synthesized and evaluated for their antimyeloproliferative activity against the K562 cell line, which is positive for the BCR-ABL1 protein. nih.govnih.gov Some of these hybrid compounds showed significant activity. nih.gov Molecular docking studies suggest that these quinoline-containing inhibitors bind to the ATP-binding site of the BCR-ABL1 kinase domain, acting as competitive inhibitors and preventing the substrate phosphorylation that leads to cell proliferation. nih.gov

| Compound Class | Target | Mechanism of Action | Example Activity |

|---|---|---|---|

| Bosutinib (contains quinoline) | BCR-ABL1 Tyrosine Kinase | ATP-competitive inhibition | Approved TKI for CML treatment |

| Imatinib-Quinoline Hybrids (e.g., 2g, 2h) | BCR-ABL1 Tyrosine Kinase | Competitive inhibition at ATP-binding site | Antiproliferative activity against K562 CML cells |

| Styrylquinazolines | ABL Kinase (and others) | Inhibition of kinase activity | Potent inhibition of ABL kinase in vitro |

Molecular Targets and Interaction Pathways (e.g., DNA Binding/Intercalation, Hydrogen Bonding)

There is currently no available scientific literature that specifically investigates the molecular targets and interaction pathways of this compound. While other quinoline derivatives have been shown to interact with DNA, it is not possible to confirm if this compound shares these properties without direct experimental evidence.

Cellular Effects in Non-Human Cell Lines (e.g., Apoptosis Induction in p53-Independent Manner)

Specific studies on the cellular effects of this compound in non-human cell lines have not been published. Consequently, there is no data to confirm whether this compound can induce apoptosis or if such a mechanism would be independent of the p53 pathway.

Advanced Analytical Methodologies for 7,8 Dichloroquinolin 5 Amine

Chromatographic Techniques for Separation and Quantification (HPLC, TLC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful tools for the analysis of 7,8-Dichloroquinolin-5-amine.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantification of quinoline (B57606) derivatives due to its high resolution, sensitivity, and speed. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture. The basic nitrogen of the amine group can cause peak tailing on standard silica-based columns; this is often mitigated by using a low pH mobile phase (to protonate the amine) or by using end-capped columns.

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective method for the qualitative and semi-quantitative analysis of this compound. ijisrt.com It is particularly useful for monitoring the progress of chemical reactions or for rapid purity checks. cuny.edu Separation occurs on a plate coated with a thin layer of adsorbent (typically silica (B1680970) gel). The plate is developed in a sealed chamber with a suitable mobile phase. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. Visualization is typically achieved under UV light, as the quinoline ring is UV-active.

| Parameter | HPLC (Reversed-Phase) | TLC |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18), 5 µm particle size | Silica Gel 60 F254 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Ethyl Acetate/Hexane (e.g., 30:70 v/v) with 0.5% Triethylamine |

| Detection | UV Detector at λ ≈ 254 nm or Diode Array Detector (DAD) | UV Lamp (254 nm) |

| Quantification | External/Internal Standard Calibration Curve | Densitometry or Semi-quantitative by spot size/intensity comparison |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to convert an analyte into a product with improved properties for analysis. For this compound, which possesses a primary amine group, derivatization can significantly enhance detection sensitivity and selectivity, especially in complex matrices.

Pre-column derivatization involves reacting the analyte to form a derivative before it is introduced into the chromatographic system. This approach is widely favored as it allows for the removal of excess reagent and by-products prior to analysis, preventing interference and potential damage to the analytical column. The reaction converts the primary amine of this compound into a more easily detectable molecule, typically one with a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). The process generally involves mixing the sample with the derivatizing reagent under optimized conditions (e.g., specific pH, temperature, and reaction time) before injection.

The choice of derivatization reagent is critical and depends on the desired detection method. Since primary amines lack native fluorescence, converting them into highly fluorescent derivatives can lower detection limits by orders of magnitude. cuny.edu

Fluorescent Reagents: These reagents attach a fluorophore to the amine.

Dansyl Chloride (DNS-Cl) reacts with primary amines under alkaline conditions to form highly fluorescent sulfonamide derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl) reacts rapidly with primary amines to yield stable, highly fluorescent derivatives, significantly increasing sensitivity.

o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. This reaction is fast and occurs at room temperature.

Chromophoric Reagents: These reagents attach a chromophore, a group that absorbs light strongly in the UV-Visible region.

1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent) reacts with primary amines to form 2,4-dinitrophenyl (DNP) derivatives, which have strong UV absorbance.

| Reagent | Type | Typical Excitation λ (nm) | Typical Emission λ (nm) | Key Features |

|---|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Fluorescent | ~340 | ~520 | Forms stable, highly fluorescent derivatives. |

| FMOC-Cl | Fluorescent | ~260 | ~315 | Reacts quickly to yield derivatives with high fluorescence quantum yield. |

| o-Phthalaldehyde (OPA) | Fluorescent | ~340 | ~455 | Fast reaction at room temperature; reagent itself is non-fluorescent. |

| FDNB (Sanger's Reagent) | Chromophoric | UV-Vis Absorbance (~360 nm) | Classic reagent for forming strongly UV-absorbing derivatives. |

Spectroscopic Methods in Quantitative Analysis

Spectroscopic methods, particularly UV-Visible spectrophotometry, provide a direct and often rapid means for the quantitative analysis of aromatic compounds like this compound. These techniques are based on the principle that molecules absorb light at specific wavelengths.